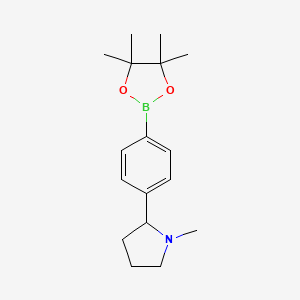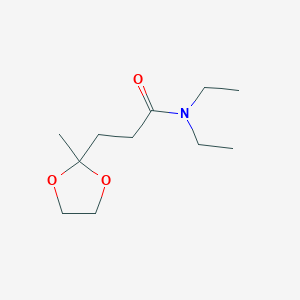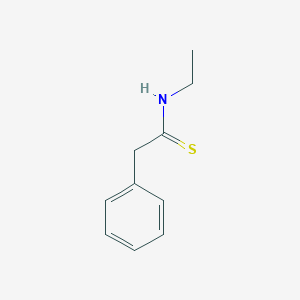![molecular formula C14H22O2 B13990338 8-tert-Butyl-3-methylidene-1-oxaspiro[4.5]decan-2-one CAS No. 75489-44-0](/img/structure/B13990338.png)
8-tert-Butyl-3-methylidene-1-oxaspiro[4.5]decan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-OXASPIRO[45]DECAN-2-ONE,8-(1,1-DIMETHYLETHYL)-3-METHYLENE- is a complex organic compound with the molecular formula C13H22O2 It is a member of the oxaspiro compounds, characterized by a spiro-connected oxirane ring and a decanone structure
Méthodes De Préparation
The synthesis of 1-OXASPIRO[4.5]DECAN-2-ONE,8-(1,1-DIMETHYLETHYL)-3-METHYLENE- typically involves a multi-step process. One common method includes the use of a Lewis acid-catalyzed Prins/pinacol cascade reaction. This method is applicable to a wide range of aldehydes, including aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes . The reaction conditions often involve the use of specific catalysts and controlled temperatures to ensure high yields and selectivity.
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. laboratory-scale synthesis remains a crucial aspect of its preparation for research purposes.
Analyse Des Réactions Chimiques
1-OXASPIRO[4.5]DECAN-2-ONE,8-(1,1-DIMETHYLETHYL)-3-METHYLENE- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-OXASPIRO[4.5]DECAN-2-ONE,8-(1,1-DIMETHYLETHYL)-3-METHYLENE- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecular structures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, with a focus on its bioactive properties.
Mécanisme D'action
The mechanism of action of 1-OXASPIRO[4.5]DECAN-2-ONE,8-(1,1-DIMETHYLETHYL)-3-METHYLENE- involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-OXASPIRO[4.5]DECAN-2-ONE,8-(1,1-DIMETHYLETHYL)-3-METHYLENE- can be compared with other oxaspiro compounds, such as:
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and potential applications The uniqueness of 1-OXASPIRO[4
Propriétés
Numéro CAS |
75489-44-0 |
|---|---|
Formule moléculaire |
C14H22O2 |
Poids moléculaire |
222.32 g/mol |
Nom IUPAC |
8-tert-butyl-3-methylidene-1-oxaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C14H22O2/c1-10-9-14(16-12(10)15)7-5-11(6-8-14)13(2,3)4/h11H,1,5-9H2,2-4H3 |
Clé InChI |
ADKINWFQEOHABV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC2(CC1)CC(=C)C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-4-[(methylsulfanyl)methoxy]benzene](/img/structure/B13990257.png)




![Benzene,[bromo[(dibromomethyl)sulfonyl]methyl]-](/img/structure/B13990292.png)


![4-Methyl-N-[(pyridin-2-yl)methyl]pyridin-2-amine](/img/structure/B13990302.png)
![4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]benzonitrile](/img/structure/B13990320.png)




